Technical Whitepaper: Pefloxacin Mesylate – Structural Dynamics and Physicochemical Profiling
Technical Whitepaper: Pefloxacin Mesylate – Structural Dynamics and Physicochemical Profiling
Executive Summary
Pefloxacin mesylate is a synthetic, broad-spectrum fluoroquinolone antibiotic distinguished by its high bioavailability and extensive tissue distribution. Chemically, it is the methanesulfonate salt of pefloxacin, typically existing as a dihydrate. Its efficacy stems from a dual-targeting mechanism against bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV), driven by the specific steric and electronic properties of its 6-fluoro and 7-piperazinyl substituents.
This guide provides a rigorous examination of the molecule's chemical architecture, physicochemical stability, and validated analytical protocols, serving as a reference for drug development and quality control workflows.
Molecular Architecture & Structural Analysis[2]
The pharmacological potency of pefloxacin mesylate is directly encoded in its structure-activity relationship (SAR). The core scaffold is the 4-quinolone ring, essential for DNA binding.
Structural Determinants
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Position 1 (Ethyl Group): Enhances potency and spectrum of activity compared to earlier quinolones.
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Position 3 (Carboxylic Acid) & Position 4 (Ketone): These groups are critical for binding to the DNA-gyrase complex via magnesium ion bridges. This domain is the "warhead" of the molecule.
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Position 6 (Fluorine): The defining feature of fluoroquinolones. This atom significantly increases lipophilicity (improving cell wall penetration) and DNA gyrase inhibition activity (approx. 10-100 fold increase over non-fluorinated analogs).
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Position 7 (N-Methylpiperazine): This basic moiety expands the spectrum against Gram-negative bacteria (specifically Pseudomonas aeruginosa) and influences the pharmacokinetic profile, including half-life.
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Mesylate Salt Formation: The methanesulfonic acid addition converts the zwitterionic base into a highly water-soluble salt, critical for parenteral formulations.
Structural Diagram (DOT Visualization)
Figure 1: Structural dissection of Pefloxacin Mesylate highlighting functional moieties responsible for pharmacodynamics and solubility.
Physicochemical Properties Profile
The following data consolidates specific values for the Mesylate Dihydrate form, which is the standard for pharmaceutical applications.
Key Chemical Constants[3]
| Property | Value / Description | Notes |
| Chemical Name | Pefloxacin mesylate dihydrate | |
| CAS Number | 149676-40-4 | 70458-95-6 (Anhydrous) |
| Molecular Formula | C₁₇H₂₀FN₃O₃[1][2][3] · CH₄O₃S · 2H₂O | |
| Molecular Weight | 465.49 g/mol | Base MW: 333.36 g/mol |
| Appearance | White to off-white crystalline powder | Hygroscopic |
| Melting Point | ~271°C (Decomposes) | Varies by hydration state |
| Solubility (Water) | ~50–60 mg/mL | Freely soluble |
| Solubility (Ethanol) | Slightly soluble | |
| pKa Values | pKa₁ ≈ 6.0 (COOH), pKa₂ ≈ 7.5 (Piperazine) | Zwitterionic character |
Stability Profile
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Photostability: Sensitive to UV light. Photolytic degradation occurs at the C-7 piperazine ring and C-6 fluorine, necessitating light-resistant storage (amber containers).
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Hydrolytic Stability: Susceptible to degradation in highly acidic or oxidative environments [1].
Mechanistic Pharmacology
Pefloxacin functions as a "poison" of the bacterial DNA replication machinery. Unlike traditional enzyme inhibitors that simply block an active site, fluoroquinolones stabilize a transient intermediate form of the enzyme-DNA complex.
Mechanism of Action[8]
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Target Recognition: The drug enters the bacterium via porins (Gram-negative) or diffusion (Gram-positive).
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Complex Formation: It binds to the cleavage complex formed between DNA and DNA Gyrase (primary target in Gram-negatives) or Topoisomerase IV (primary target in Gram-positives).
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DNA Cleavage: The drug stabilizes the "cleaved complex," preventing the religation of the DNA strands.[6]
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Cytotoxicity: The accumulation of double-strand breaks triggers the SOS response and ultimately leads to cell death.
Pathway Visualization (DOT)
Figure 2: The cascade of inhibition leading to bactericidal activity.
Analytical Characterization & Protocols
To ensure scientific rigor, the following HPLC protocol is recommended for purity analysis. This method is self-validating through the inclusion of system suitability parameters.
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: Quantification and purity assessment of Pefloxacin Mesylate.
Reagents:
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Acetonitrile (HPLC Grade)[7]
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Orthophosphoric Acid (85%)
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Triethylamine (TEA)
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Water (Milli-Q or equivalent)
Chromatographic Conditions:
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Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase:
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Buffer: Dissolve 2.5 mL of triethylamine in 800 mL water. Adjust pH to 3.0 ± 0.1 with orthophosphoric acid. Dilute to 1000 mL.
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Ratio: Buffer : Acetonitrile (82:18 v/v).
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV absorption at 275 nm (Lambda max).
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Injection Volume: 20 µL.
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Temperature: Ambient (25°C).
Procedure:
-
Standard Preparation: Dissolve 50 mg Pefloxacin Mesylate reference standard in 50 mL mobile phase. Sonicate for 10 mins. Dilute to a working concentration of 0.1 mg/mL.
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System Suitability Test (SST): Inject the standard solution 5 times.
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Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%. Tailing factor < 2.0. Theoretical plates > 2000.
-
-
Sample Analysis: Inject sample solution. Calculate purity based on peak area comparison.
Spectroscopic Identification (UV-Vis)
For rapid identification, UV spectrophotometry can be utilized.
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Solvent: 0.1 M HCl.
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Scan Range: 200–400 nm.
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Characteristic Peaks: Maxima typically observed at 277 nm and 316 nm . The ratio of absorbances at these wavelengths serves as an identity check [2].
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 119525, Pefloxacin mesylate. Retrieved from [Link]
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DrugBank Online. (2023). Pefloxacin: Uses, Interactions, Mechanism of Action. Retrieved from [Link]
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Gauhar, S., et al. (2009).[4][8] Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Iran J Basic Med Sci. Retrieved from [Link]
Sources
- 1. Pefloxacin Mesylate | C18H24FN3O6S | CID 119525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. Pefloxacin mesylate dihydrate | CAS 149676-40-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]
- 7. cipac.org [cipac.org]
- 8. researchgate.net [researchgate.net]
